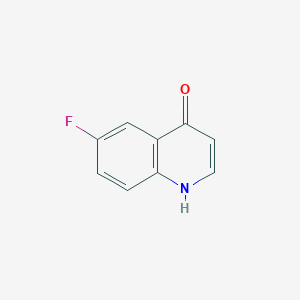

6-氟-4-羟基喹啉

描述

6-Fluoro-4-hydroxyquinoline is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for the synthesis of pharmaceuticals. The compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the quinoline ring system. This structure is a key feature in several pharmacologically active molecules, particularly in the realm of antimicrobial and anticancer agents .

Synthesis Analysis

The synthesis of derivatives of 6-fluoro-4-hydroxyquinoline has been explored in several studies. For instance, derivatives such as 3-hydroxyquinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of influenza A endonuclease, with the introduction of fluorophenyl groups enhancing their inhibitory activity . Another study presented a practical and scalable route for synthesizing halogenated quinolines, which are valuable in antimicrobial drug discovery . Additionally, a facile one-step microwave-enhanced synthesis of fluorinated quinolones has been developed, offering a more efficient and environmentally friendly approach compared to conventional methods .

Molecular Structure Analysis

The molecular structure of 6-fluoro-4-hydroxyquinoline derivatives plays a crucial role in their biological activity. For example, the X-ray crystal structure of a 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with influenza endonuclease showed that the molecule chelates to two metal ions at the enzyme's active site, which is essential for its inhibitory action . The crystal structure of another derivative, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, revealed a three-dimensional structure stabilized by weak hydrogen bonding, which could be related to its efficacy as a lung cancer cell line inhibitor .

Chemical Reactions Analysis

The chemical reactivity of 6-fluoroquinolones has been investigated, particularly in the context of photonucleophilic aromatic substitution reactions. For instance, the photoreaction of norfloxacin, a 6-fluoroquinolone, in basic media leads to the formation of 6-hydroxy derivatives, a process that involves the excited triplet state reacting with hydroxide anions . This type of reaction is significant for understanding the photostability and photodegradation pathways of fluoroquinolone antibiotics.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-4-hydroxyquinoline derivatives are influenced by their molecular structure. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity remains stable across a wide pH range . The photophysical properties of these compounds, such as fluorescence and absorption characteristics, are important for their potential applications in sensing and imaging . Additionally, the stability of these compounds under various conditions, such as heat and light exposure, is crucial for their practical use .

科学研究应用

抗结核潜力

6-氟-4-羟基喹啉在抗结核应用中显示出显著的潜力。de Macedo et al. (2017)的一项研究突出了合成和测试衍生物(包括6-氟-4-羟基喹啉)对结核分枝杆菌的作用。结果表明低毒性和强效活性,标志着它作为治疗结核病的有希望的候选药物。

基于荧光的传感器阵列

包括6-氟-4-羟基喹啉在内的羟基喹啉基本结构可用于荧光传感器阵列,用于检测阳离子分析物。Palacios等人(2007年)Palacios et al. (2007)开发了基于羟基喹啉的配体,以优化传感器阵列的信号输出,增强了分析各种阳离子的能力。

用于阿尔茨海默病的PET成像

在神经影像领域,6-氟-4-羟基喹啉衍生物已被探索作为阿尔茨海默病的PET成像试剂。Liang等人(2015年)Liang et al. (2015)讨论了氟-18标记的2-氟-8-羟基喹啉的开发和测试,显示其在区分阿尔茨海默病的病理特征方面的有效性。

流感A核酸酶抑制剂

Sagong等人(2013年)Sagong et al. (2013)的研究确定了6-氟-4-羟基喹啉作为2009年H1N1流感A核酸酶的有效抑制剂。这一发现为开发针对流感A的新型抗病毒药物打开了途径。

安全和危害

When handling 6-Fluoro-4-hydroxyquinoline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation is necessary, and all sources of ignition should be removed .

未来方向

作用机制

Target of Action

6-Fluoro-4-hydroxyquinoline is a synthetic compound used primarily for research and development It is known that quinoline derivatives, to which 6-fluoro-4-hydroxyquinoline belongs, often exhibit a broad range of biological activities, including antibacterial, antineoplastic, and antiviral effects .

Mode of Action

It is known that the presence of a fluorine atom in azaaromatics, such as quinolines, can enhance the biological activity of the compounds . Fluorinated quinolines have been found to be active against malaria, and can be used for treatment of diseases caused by chloroquin-resistant strains of P. falciparum W2 .

Biochemical Pathways

Quinoline derivatives are known to inhibit various enzymes, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

The compound’s physicochemical properties, such as its low water solubility and high lipophilicity, suggest that it may have good bioavailability .

Result of Action

It is known that quinoline derivatives can exhibit antibacterial, antineoplastic, and antiviral activities .

Action Environment

The action of 6-Fluoro-4-hydroxyquinoline can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and the presence of strong oxidizing agents and strong bases . It is recommended to handle this compound in a well-ventilated place and avoid dust formation .

属性

IUPAC Name |

6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZXOYSEYWCLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959907 | |

| Record name | 6-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21873-50-7, 391-78-6 | |

| Record name | 6-Fluoro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

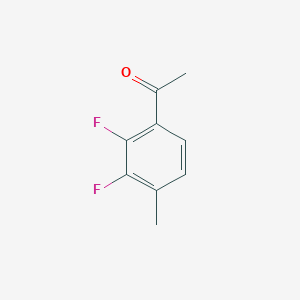

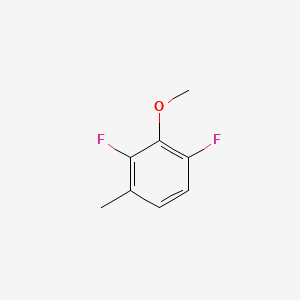

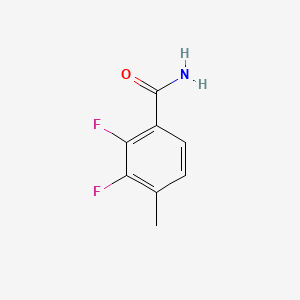

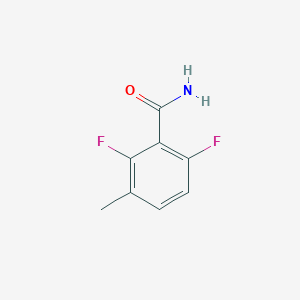

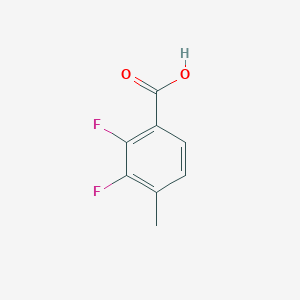

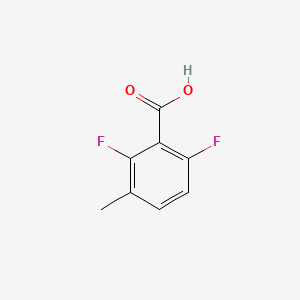

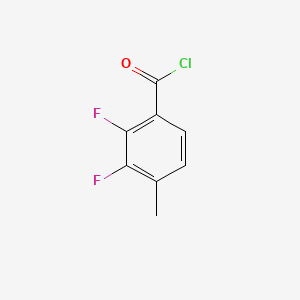

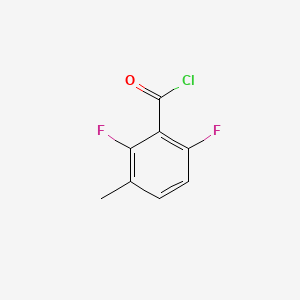

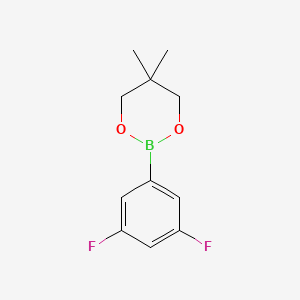

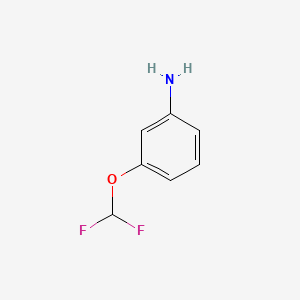

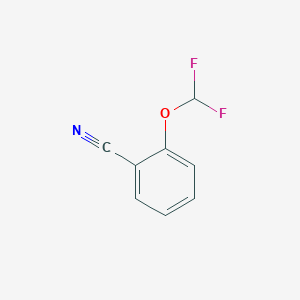

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)

![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)